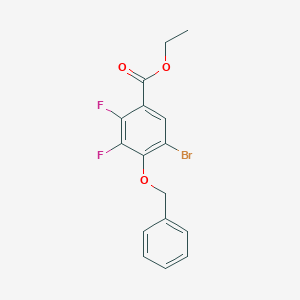

Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

Description

Significance of Halogenated and Alkoxy-Substituted Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Halogenated and alkoxy-substituted benzoate esters are cornerstone intermediates in synthetic organic chemistry due to their inherent reactivity and utility in a wide array of chemical transformations. Halogen atoms, such as bromine, serve as versatile synthetic handles for cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. acs.org The presence of a bromine atom on the aromatic ring of benzoate esters allows for the introduction of diverse aryl, alkyl, and vinyl groups, significantly increasing molecular complexity.

Alkoxy groups, such as the benzyloxy and ethoxy moieties, play a crucial role in modulating the electronic properties of the aromatic ring. researchgate.net They are electron-donating groups that can influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal a reactive phenol (B47542). The ester functional group itself is a versatile moiety that can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, including amides, acid chlorides, and other esters. The combination of halogens and alkoxy groups on a benzoate ester scaffold provides a powerful platform for the synthesis of a broad spectrum of organic molecules with diverse applications. dss.go.th

The Role of Difluorinated Aromatic Systems in Advanced Chemical Synthesis

The incorporation of fluorine atoms into aromatic systems has a profound impact on the physicochemical properties of molecules. acs.org The presence of two fluorine atoms, as seen in difluorinated aromatic systems, imparts unique characteristics that are highly sought after in advanced chemical synthesis, particularly in the design of pharmaceuticals and agrochemicals. Fluorine is the most electronegative element, and its introduction can significantly alter the acidity, basicity, and metabolic stability of a molecule. pressbooks.pub

The strong carbon-fluorine bond contributes to increased thermal and chemical stability. acs.org In medicinal chemistry, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of fluorine atoms, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic effects of fluorine also play a critical role; the strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. pressbooks.pub These properties make difluorinated aromatic systems highly valuable motifs in the development of new bioactive compounds and advanced materials.

Contextualizing Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate as a Versatile Intermediate and Building Block in Academic Disciplines

This compound is a prime example of a versatile intermediate that leverages the combined benefits of its constituent functional groups. Its utility as a building block stems from the ability to selectively address each of its reactive sites. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the attachment of new carbon-based fragments. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations. The benzyloxy group, while providing electronic modulation, can also be cleaved to reveal a phenol, which can then be further functionalized.

While specific, direct applications of this compound in the synthesis of named compounds are not extensively detailed in publicly available research, its structural motifs are found in patented molecules with potential therapeutic applications. For instance, similar polyhalogenated and alkoxy-substituted phenylamino (B1219803) benzoic acid derivatives have been investigated as inhibitors of MEK, a kinase involved in cell growth and proliferation, with potential applications in cancer therapy. chemicalbook.com The synthesis of such complex molecules often relies on the strategic use of highly functionalized building blocks like this compound. The difluoro-substitution pattern is particularly valuable in the design of kinase inhibitors, as it can enhance binding affinity and improve pharmacokinetic properties.

The general synthetic utility of this class of compounds is further highlighted in patent literature describing the preparation of intermediates for hypoglycemic drugs, where brominated benzoic acid derivatives are key starting materials. pressbooks.pub The combination of a bromine atom for coupling reactions and fluorine atoms for modulating bioactivity makes this scaffold highly attractive for the construction of novel pharmaceutical candidates.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 2484888-89-1 |

| Molecular Formula | C16H13BrF2O3 |

| Molecular Weight | 371.17 g/mol |

| Synonyms | Ethyl 5-bromo-4-(benzyloxy)-2,3-difluorobenzoate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF2O3/c1-2-21-16(20)11-8-12(17)15(14(19)13(11)18)22-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUVEVGQYZJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways to Ethyl 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoate

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate, the primary disconnections involve the ester, ether, and carbon-bromine bonds.

A logical retrosynthetic approach would first disconnect the ethyl ester via a functional group interconversion (FGI), leading to the corresponding carboxylic acid: 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid. This is a common strategy as esterification is a reliable reaction.

The next disconnection targets the benzyloxy ether bond. This C-O bond can be retrosynthetically cleaved to a phenol (B47542) and a benzyl (B1604629) halide, such as benzyl bromide. This reveals a highly functionalized phenol: 4-hydroxy-5-bromo-2,3-difluorobenzoic acid.

Finally, the bromine atom can be disconnected. Electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. Therefore, the bromo group can be traced back to a brominating agent and the precursor 4-hydroxy-2,3-difluorobenzoic acid.

This leads to a plausible synthetic route starting from a difluorinated benzoic acid derivative. The key synthons identified through this analysis are a difluorobenzoic acid core, a brominating agent, a benzylating agent, and ethanol (B145695) for the final esterification.

Precursor Chemistry and Starting Material Utilization

The successful synthesis of the target molecule relies on the careful selection and utilization of appropriate precursors. The chemistry of fluorinated benzoic acids, bromination strategies, and etherification reactions are central to this process.

Fluorinated benzoic acids are important intermediates in the synthesis of various organic molecules. orgsyn.org The synthesis of the target compound can logically start from a suitably substituted difluorobenzoic acid. For instance, 2,3-difluorobenzoic acid or a related derivative could serve as the foundational synthon. The synthesis of such compounds can be achieved through various methods, including nucleophilic fluorination of precursors. arkat-usa.org The presence of fluorine atoms on the benzene (B151609) ring influences the reactivity and regioselectivity of subsequent substitution reactions.

| Starting Material | Rationale for Use |

| 2,3-difluorobenzoic acid | Provides the core difluorinated aromatic ring. |

| 4-Amino-3,5-difluorobenzoic acid | Can be synthesized and potentially modified to introduce the desired functional groups. nih.gov |

| 1,4-dibromo-2,5-difluorobenzene | Can be converted to a benzoic acid derivative through lithium-halogen exchange followed by carboxylation. chemicalbook.com |

The introduction of a bromine atom onto the aromatic ring is a key step. The position of bromination is directed by the existing substituents on the ring. In the case of a 4-hydroxy-2,3-difluorobenzoic acid intermediate, the hydroxyl group is a strongly activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atoms are deactivating but ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of the bromination reaction.

Common brominating agents and conditions are summarized in the table below.

| Brominating Agent | Reaction Conditions | Notes |

| Bromine (Br₂) | Typically in the presence of a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid. | A classic method for aromatic bromination. |

| N-Bromosuccinimide (NBS) | Often used with a catalyst or initiator in a suitable solvent. | A milder and more selective brominating agent. |

Given the activation by the hydroxyl group, direct bromination of 4-hydroxy-2,3-difluorobenzoic acid would be expected to occur at the position ortho to the hydroxyl group, which is the desired C5 position.

The benzyloxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

The reaction of 4-hydroxy-5-bromo-2,3-difluorobenzoic acid with a base to form the corresponding phenoxide, followed by reaction with benzyl bromide or benzyl chloride, would yield the desired 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

| Reagents | Purpose |

| Benzyl bromide or Benzyl chloride | Source of the benzyl group. |

| A suitable base (e.g., K₂CO₃, NaH) | To deprotonate the phenolic hydroxyl group. |

| A polar aprotic solvent (e.g., DMF, acetone) | To facilitate the nucleophilic substitution reaction. |

Forward Synthesis Approaches

Based on the retrosynthetic analysis and precursor chemistry, a forward synthesis can be proposed. A plausible sequence would involve the functionalization of a fluorinated benzoic acid derivative.

The final step in the proposed synthesis is the esterification of the carboxylic acid to form the ethyl ester. The Fischer esterification is a common and effective method for this transformation. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. globalscientificjournal.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ethyl ester.

Another mild esterification method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

| Esterification Method | Reagents | Typical Conditions |

| Fischer Esterification | Ethanol (excess), H₂SO₄ (catalytic) | Reflux |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Ethanol, Pyridine | Room temperature or gentle heating |

| DCC Coupling | Ethanol, DCC, DMAP | Room temperature |

Regioselective Halogenation Techniques for Bromine Incorporation

The introduction of a bromine atom at the C5 position of the difluorobenzoic acid backbone is a critical step that relies on regioselective halogenation. The directing effects of the substituents on the aromatic ring, namely the fluorine atoms and the hydroxyl or benzyloxy group, play a crucial role in determining the position of bromination.

Electrophilic aromatic bromination is the most common method for this transformation. nih.gov The choice of brominating agent and reaction conditions can significantly influence the regioselectivity. For substrates with activating groups, such as a hydroxyl or ether group, milder brominating agents are often preferred to prevent over-bromination or side reactions.

A common approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, and may be initiated by a radical initiator or conducted under thermal conditions. nih.govst-andrews.ac.uk The regioselectivity is guided by the electronic and steric effects of the existing substituents. In the case of a 4-hydroxy-2,3-difluorobenzoate precursor, the hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is already substituted, bromination is directed to the ortho position (C5).

Table 1: Comparison of Brominating Agents for Aromatic Compounds

| Brominating Agent | Typical Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, 60°C | Good for activated rings | nih.gov |

| Tetraalkylammonium tribromides | Dichloromethane, room temp. | High para-selectivity for phenols | nih.gov |

| Br₂/FeBr₃ | Halogenated solvent, 0°C to rt | Strong, less selective for complex molecules | General Knowledge |

Benzylation Procedures for Ether Linkage Formation

The formation of the benzyl ether linkage at the C4 position is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of a 4-hydroxy-2,3-difluorobenzoate derivative to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. researchgate.net The choice of base and solvent is critical to the success of the reaction. For instance, potassium carbonate is often used in polar aprotic solvents like dimethylformamide (DMF) or acetone. researchgate.net

The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material. nih.gov

Multi-Step Synthesis Sequences and One-Pot Methodologies

The synthesis of this compound is inherently a multi-step process. A plausible synthetic sequence would commence with a commercially available difluorinated benzoic acid derivative.

A potential multi-step pathway is as follows:

Esterification: Protection of the carboxylic acid of a starting material like 4-hydroxy-2,3-difluorobenzoic acid as an ethyl ester. This is often done early in the synthesis to prevent side reactions with the carboxylic acid group in subsequent steps.

Benzylation: Formation of the benzyl ether at the 4-position as described in section 2.3.3.

Bromination: Regioselective bromination at the 5-position as detailed in section 2.3.2.

Catalytic Interventions in the Synthesis of this compound

Catalysis can play a significant role in various steps of the synthesis. For instance, the esterification of the carboxylic acid can be catalyzed by a strong acid such as sulfuric acid. scirp.org In the benzylation step, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using an inorganic base.

In the context of halogenation, while Lewis acids like FeBr₃ are classic catalysts for bromination of deactivated rings, their use with activated rings requires careful control to avoid side reactions. For more modern approaches, palladium-catalyzed cross-coupling reactions could be envisioned for the introduction of the bromo-substituent, although this is a more complex route than direct electrophilic bromination for this particular substitution pattern. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. scielo.br Key parameters to consider for each step include:

Temperature: Each reaction will have an optimal temperature range to ensure a sufficient reaction rate while minimizing decomposition or side reactions.

Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal reaction time to maximize product formation and minimize the formation of byproducts. scielo.br

Stoichiometry of Reagents: The molar ratios of the reactants, including the substrate, reagent, and catalyst, should be carefully controlled. For instance, using a slight excess of the brominating agent or benzyl halide can help drive the respective reactions to completion.

Table 2: Illustrative Optimization Parameters for a Synthetic Step

| Parameter | Condition A | Condition B | Outcome |

| Solvent | Dichloromethane | Acetonitrile | Higher conversion in Acetonitrile |

| Temperature | Room Temperature | 60°C | Faster reaction at 60°C |

| Reagent Equiv. | 1.1 | 1.5 | Higher yield with 1.5 equiv., but more byproducts |

Isolation and Purification Techniques for Synthetic Products

After each synthetic step, the product must be isolated from the reaction mixture and purified. Standard work-up procedures typically involve quenching the reaction, followed by extraction with an organic solvent. chemicalbook.com The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Due to the potential for side products and unreacted starting materials, chromatographic techniques are often essential for obtaining the highly pure this compound.

Flash column chromatography is a common method used for purification. chemicalbook.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. The components of the crude product mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. The selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) is critical for achieving good separation.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified compound.

Recrystallization and Other Crystallization Procedures for this compound

The purification of this compound is a critical step to ensure the final product is free from starting materials, reagents, and side products from the synthesis. Recrystallization is a primary technique employed for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.

The selection of an appropriate solvent is the most crucial factor for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point. Furthermore, the solvent should not react with the compound being purified and should be sufficiently volatile to be easily removed from the purified crystals.

For aromatic esters such as this compound, a common practice involves the use of a single solvent or a binary solvent mixture. The "like dissolves like" principle suggests that solvents with similar functional groups to the compound are often good solubilizers. Therefore, solvents like ethyl acetate, which is also an ester, could be a suitable choice.

Commonly employed solvent systems for the recrystallization of esters and aromatic compounds are presented in the table below. The choice of solvent is often determined empirically through small-scale solubility tests.

Table 1: Common Solvents and Solvent Systems for Recrystallization of Aromatic Esters

| Solvent/System | Rationale |

| Ethanol | Often effective for moderately polar compounds. |

| Ethyl Acetate/Hexanes | A polar solvent (ethyl acetate) to dissolve the compound when hot, and a non-polar anti-solvent (hexanes) to induce crystallization upon cooling. |

| Toluene/Heptane (B126788) | Suitable for aromatic compounds, with heptane acting as the anti-solvent. |

| Methanol (B129727)/Water | A polar protic solvent mixture that can be effective for compounds with some hydrogen bonding capability or moderate polarity. |

| Dichloromethane/Cyclohexane | A versatile mixture for a range of polarities. |

The general procedure for recrystallization involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them, followed by hot filtration to remove the charcoal and any insoluble impurities. The hot, saturated solution is then allowed to cool slowly and undisturbed. This slow cooling promotes the formation of well-defined, pure crystals. Once the solution has reached room temperature, it is often chilled in an ice bath to maximize the yield of the crystals.

The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities, and finally dried under vacuum to remove any residual solvent. The purity of the recrystallized product is typically assessed by its melting point and chromatographic techniques.

Chemical Reactivity and Transformation Studies of Ethyl 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoate

Reactivity of the Ethyl Ester Moiety

The ethyl ester group in Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate is a primary site for nucleophilic attack and derivatization. Its reactivity is characteristic of carboxylic acid esters, allowing for a variety of transformations that are fundamental in the synthesis of more complex molecules.

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon of the ethyl ester is electrophilic and thus susceptible to attack by a range of nucleophiles. These reactions proceed through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Acid-catalyzed hydrolysis, while also possible, is a reversible process and often requires a large excess of water to drive the equilibrium towards the carboxylic acid.

Transesterification: In the presence of another alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This process is an equilibrium reaction, and its outcome can be controlled by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Amidation: Reaction with ammonia or a primary or secondary amine leads to the formation of the corresponding amide, 4-(benzyloxy)-5-bromo-2,3-difluorobenzamide. This transformation is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The direct amidation of esters can be slow, and often the carboxylic acid is first prepared and then coupled with the amine using a coupling agent for higher efficiency.

Reduction: The ethyl ester can be reduced to the corresponding primary alcohol, (4-(benzyloxy)-5-bromo-2,3-difluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally not reactive enough to reduce esters. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide.

Ester Cleavage and Derivatization

Beyond the standard nucleophilic acyl substitution pathways, the ethyl ester moiety can be cleaved or derivatized through other methods. For instance, selective cleavage of the ethyl ester in the presence of other sensitive functional groups can be achieved using specific reagents. The resulting carboxylic acid is a versatile intermediate that can be converted into a wide array of other functional groups, including acid chlorides, anhydrides, and other esters and amides, further expanding the synthetic utility of the parent molecule.

Reactivity of the Aromatic Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the aromatic ring of this compound are key to its utility in cross-coupling and substitution reactions. The differing reactivities of these halogens, influenced by their position and electronic environment, allow for selective functionalization of the aromatic core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the adjacent fluorine atoms and the ester group can influence the reactivity of the C-Br bond.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds. For a substrate like this compound, a Suzuki coupling would replace the bromine atom with a new aryl or vinyl group.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. This reaction provides a means to introduce alkenyl substituents at the 5-position of the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of arylated alkynes.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance and is a viable strategy for introducing alkyl, aryl, or vinyl groups at the bromine-substituted position.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Arylboronic acid | Pd catalyst, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Alkenyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Negishi | Organozinc reagent | Pd or Ni catalyst | C-C (Aryl-Alkyl/Aryl/Vinyl) |

Nucleophilic Aromatic Substitution (SNAr) at Fluorine Centers

The fluorine atoms at the 2- and 3-positions, being ortho and meta to the electron-withdrawing ester group, can potentially undergo nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes the attached carbon atom susceptible to nucleophilic attack, and the fluoride ion is a good leaving group in this context. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required, and the reaction is often facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

Directed Ortho Metalation (DoM) Strategies

The benzyloxy group, in concert with the other substituents, can potentially direct metalation to an adjacent ortho position. Directed ortho metalation (DoM) involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles to introduce a new substituent. The benzyloxy group is a known DMG, although its directing ability can be influenced by the presence of other substituents on the ring. In the case of this compound, the position of lithiation would depend on the relative directing strengths of the benzyloxy group versus the fluorine and ester groups, as well as the steric environment around the potential lithiation sites.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic transformation for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbon-bromine bond is the most likely site for such a reaction due to the higher reactivity of bromine compared to fluorine in these exchanges. The typical order of reactivity for halogens in these reactions is I > Br > Cl >> F. wikipedia.org

This reaction is most commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF) or diethyl ether. tcnj.edu The reaction involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The general scheme for a halogen-metal exchange on this compound would be as follows:

Scheme 1: Proposed halogen-metal exchange on this compound followed by electrophilic quench.

The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to form new carbon-carbon bonds.

Below is a table summarizing typical conditions for halogen-metal exchange reactions on related aryl bromides.

| Aryl Bromide Substrate | Reagent | Conditions | Product (after quench with E+) | Yield (%) |

| 4-Bromotoluene | n-BuLi | THF, -78 °C | 4-Methyl-benzoic acid (E+ = CO2) | >90 |

| 1-Bromo-2,4-difluorobenzene | n-BuLi | Ether, -78 °C | 2,4-Difluorophenol (E+ = B(OMe)3 then H2O2) | 85 |

| 3-Bromoanisole | t-BuLi | THF, -78 °C | 3-Methoxy-benzaldehyde (E+ = DMF) | 78 |

Reactivity of the Benzyloxy Ether Group

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen. Its reactivity is primarily centered around its cleavage to deprotect the phenol (B47542), although functionalization of the benzylic position is also possible under certain conditions.

Cleavage and Deprotection Strategies (e.g., Hydrogenolysis, Oxidative Removal)

The removal of the benzyl (B1604629) group is a common transformation in organic synthesis. The two most prevalent methods are catalytic hydrogenolysis and oxidative cleavage.

Hydrogenolysis: This is a widely used and generally high-yielding method for the deprotection of benzyl ethers. commonorganicchemistry.com It is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). ambeed.com The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond, yielding the deprotected phenol and toluene as a byproduct. acsgcipr.org

Scheme 2: Hydrogenolysis of the benzyloxy group.

A potential side reaction in molecules containing aryl halides is dehalogenation. However, selective debenzylation in the presence of an aromatic bromine can often be achieved by careful selection of the catalyst and reaction conditions. nacatsoc.org

Oxidative Removal: An alternative to hydrogenolysis, particularly for substrates with functional groups that are sensitive to reduction (like alkenes or alkynes), is oxidative cleavage. acs.org A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov This method is generally selective for benzyl ethers, especially those on electron-rich aromatic systems. organic-chemistry.org Recent advancements have shown that this reaction can be facilitated by visible light, allowing for milder conditions. acs.org

The following table compares these two deprotection strategies.

| Method | Reagents and Conditions | Advantages | Potential Disadvantages |

| Hydrogenolysis | H₂, Pd/C, in solvents like EtOH, EtOAc, or THF | High yielding, clean reaction, catalyst is easily removed by filtration. commonorganicchemistry.com | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Potential for dehalogenation. nacatsoc.org |

| Oxidative Removal | DDQ, in CH₂Cl₂/H₂O | Orthogonal to many reducing conditions. acs.org Tolerant of a wider range of functional groups. acs.org | Requires stoichiometric amounts of the oxidant, which can complicate purification. May not be suitable for electron-deficient aromatic systems. |

Functionalization of the Benzylic Position

Direct functionalization of the benzylic C-H bonds of the benzyl ether is less common than cleavage but can be achieved under specific conditions. These reactions typically involve the formation of a reactive intermediate at the benzylic position.

One possibility is free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would replace one of the benzylic hydrogens with a bromine atom, creating a new reactive handle for further transformations. Another approach involves oxidation of the benzylic position. Strong oxidizing agents can convert the benzyl ether into a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org More modern methods are being developed for the direct C-H functionalization of benzylic positions, for instance, through the use of transition metal catalysis. nih.gov

The following table outlines some potential, though less common, functionalization reactions at the benzylic position.

| Reaction Type | Reagents and Conditions | Expected Product |

| Radical Bromination | NBS, AIBN (initiator), CCl₄, heat or light | Ethyl 4-(1-bromobenzyloxy)-5-bromo-2,3-difluorobenzoate |

| Oxidation to Ester | KMnO₄, heat | Corresponding benzoate ester |

| C-H Etherification | Transition metal catalyst, alcohol | Corresponding α-alkoxy benzyl ether |

Stereoelectronic Effects and Regioselectivity in Transformations

The presence of two fluorine atoms on the aromatic ring of this compound has significant stereoelectronic effects that influence its reactivity and the regioselectivity of its transformations.

Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). It also has a weak π-donating resonance effect (+M). researchgate.net In polyfluorinated aromatic systems, the inductive effect generally dominates, leading to a decrease in the electron density of the aromatic ring.

In the context of halogen-metal exchange , the strong inductive effect of the two fluorine atoms would stabilize the negative charge of the resulting aryllithium intermediate. This stabilization would likely make the exchange reaction more favorable compared to a non-fluorinated analogue. The regioselectivity is predetermined by the position of the bromine atom, as the C-Br bond is significantly more reactive towards lithiation than the C-F bonds.

For nucleophilic aromatic substitution (if a suitable leaving group were present), the fluorine atoms would have a pronounced effect. A fluorine atom is generally a poor leaving group in SN2 reactions, but in SNAr reactions, it can be more reactive than other halogens. stackexchange.com This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the strong electron-withdrawing effect of fluorine. wyzant.com

Regarding the cleavage of the benzyloxy group , the electron-withdrawing nature of the fluorinated ring might slightly decrease the rate of oxidative cleavage with reagents like DDQ, as this reaction is often favored by electron-donating groups that can stabilize the intermediate benzylic carbocation. In hydrogenolysis, the electronic effects on the aromatic ring attached to the ether oxygen are generally less pronounced.

Mechanism of Action Studies for Key Chemical Reactions

Halogen-Metal Exchange: Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. wikipedia.org

Ate-complex mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the bromine atom of the aryl halide. This forms a transient, unstable "ate-complex". harvard.edu This complex then collapses to form the new organolithium species and the alkyl halide byproduct. The equilibrium of this reaction is driven by the formation of the more stable organolithium compound. princeton.edu

Single-Electron Transfer (SET) mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion and a radical cation. The radical anion then fragments to give an aryl radical and a bromide anion. The aryl radical then reacts with the organolithium radical cation to form the final product. Evidence for radical intermediates has been observed in some cases, particularly at higher temperatures. stackexchange.com

Hydrogenolysis of the Benzyloxy Group: The mechanism of catalytic hydrogenolysis of a benzyl ether over a palladium surface is complex and not fully elucidated in all its details. However, it is generally accepted to involve the following key steps: acsgcipr.orgacsgcipr.org

Adsorption: Both the benzyl ether and hydrogen molecules adsorb onto the surface of the palladium catalyst.

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the metal surface to form reactive palladium-hydride species.

C-O Bond Cleavage: The adsorbed benzyl ether undergoes cleavage of the benzylic C-O bond. This is believed to occur through a series of steps that may involve oxidative addition of the C-O bond to the palladium surface, followed by reaction with the surface hydrides.

Product Formation and Desorption: The resulting phenol and toluene products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Oxidative Cleavage with DDQ: The mechanism for the oxidative cleavage of benzyl ethers with DDQ is thought to proceed through a hydride abstraction pathway. organic-chemistry.org

Charge-Transfer Complex Formation: The electron-rich benzyl ether and the electron-poor DDQ may initially form a charge-transfer complex.

Hydride Abstraction: DDQ abstracts a hydride ion (H⁻) from the benzylic position of the ether. This is the rate-determining step and is facilitated by the stability of the resulting benzylic oxonium ion, which is stabilized by resonance.

Nucleophilic Attack by Water: A molecule of water present in the reaction mixture then attacks the carbocationic center of the oxonium ion.

Collapse of the Intermediate: The resulting intermediate collapses to form the deprotected phenol, benzaldehyde, and the reduced form of DDQ (DDQH₂).

Advanced Analytical Characterization for Structural Elucidation of Ethyl 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive map of its structure.

Due to the absence of publicly available experimental spectra for this compound, the following sections will present predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions provide a foundational understanding of the expected spectral features.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl, benzyl (B1604629), and aromatic protons.

Ethyl Group: The ethoxy moiety will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-OCH₂CH₃) will appear as a triplet, coupled to the methylene protons.

Benzyl Group: The benzylic methylene protons (-OCH₂Ph) are predicted to appear as a singlet, as they lack adjacent non-equivalent protons. The five protons of the phenyl ring of the benzyl group will likely produce a complex multiplet in the aromatic region.

Aromatic Ring Proton: The single proton on the substituted benzoate (B1203000) ring is expected to be a multiplet due to coupling with the adjacent fluorine atoms. Its chemical shift will be influenced by the surrounding electron-withdrawing fluorine and bromine atoms, and the electron-donating benzyloxy group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.40 | Quartet | 2H | -OCH ₂CH₃ |

| ~5.20 | Singlet | 2H | -OCH ₂Ph |

| ~7.30-7.50 | Multiplet | 5H | -OCH₂C₆H ₅ |

| ~7.80 | Multiplet | 1H | Ar-H |

¹³C NMR Spectral Analysis: Carbon Framework and Hybridization States

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal, with its chemical shift indicative of its electronic environment and hybridization state.

Ethyl Group Carbons: The methyl carbon (-OCH₂C H₃) will appear at a higher field (lower ppm) compared to the methylene carbon (-OC H₂CH₃), which is deshielded by the adjacent oxygen atom.

Benzyl Group Carbons: The benzylic methylene carbon (-OC H₂Ph) will resonate in the typical range for such groups. The carbons of the phenyl ring will produce signals in the aromatic region, with the ipso-carbon attached to the oxygen appearing at a distinct chemical shift.

Benzoate Ring Carbons: The carbonyl carbon of the ester group (C=O) will be the most deshielded, appearing at the lowest field. The aromatic carbons of the difluorobromobenzoate ring will exhibit complex splitting patterns due to C-F coupling. The chemical shifts will be influenced by the combined electronic effects of the substituents (bromo, difluoro, benzyloxy, and ethyl ester groups).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~62 | -OC H₂CH₃ |

| ~75 | -OC H₂Ph |

| ~110-160 | Aromatic and Benzyl Carbons |

| ~165 | C =O |

¹⁹F NMR Spectroscopy: Fluorine Environments and Electronic Shielding Effects

¹⁹F NMR is a powerful tool for probing the environment of fluorine atoms within a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms are highly sensitive to the electronic effects of the neighboring substituents. The presence of the ortho- and meta-substituents will lead to different shielding environments for F-2 and F-3, resulting in separate resonances. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the nearby aromatic proton (H-F coupling) would be observed, providing valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group by showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the ethyl group's CH₂ and CH₃, the benzylic CH₂, and the single aromatic proton to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the ethyl methylene protons to the ester carbonyl carbon, and from the benzylic methylene protons to the aromatic carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of nuclei. This could be used to confirm the spatial relationship between the benzyloxy group and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. For this compound (C₁₆H₁₃BrF₂O₃), HRMS would provide the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of bromine and the number of carbon, hydrogen, fluorine, and oxygen atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be readily observable in the mass spectrum, providing further confirmation of its presence.

Fragmentation Pathway Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which is instrumental in confirming its structure. For this compound, electron ionization (EI) would likely induce characteristic fragmentation pathways.

A primary fragmentation event would be the cleavage of the ethyl ester group. This could occur through a McLafferty rearrangement if a gamma-hydrogen is available, or more likely, through the loss of an ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule (C2H4) via a charge-site-initiated cleavage, leading to the formation of the corresponding acylium ion.

Another significant fragmentation would involve the benzylic C-O bond. The loss of a benzyl radical (•CH2C6H5) would result in a resonance-stabilized cation. Conversely, the cleavage could lead to the formation of the tropylium (B1234903) ion (C7H7+), a common and stable fragment in the mass spectra of benzyl-containing compounds. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in doublet peaks for bromine-containing fragments, aiding in their identification.

Hypothetical Fragmentation of this compound:

| Fragment Ion | Proposed Structure | m/z (for 79Br) | Notes |

| [M]+• | C16H13BrF2O3+• | 386 | Molecular Ion |

| [M - C2H5O]• | C14H8BrF2O2• | 341 | Loss of ethoxy radical |

| [M - C2H4]• | C14H9BrF2O3+• | 358 | Loss of ethylene |

| [C7H7]+ | C7H7+ | 91 | Tropylium ion from benzyl group |

| [M - C7H7]• | C9H6BrF2O3• | 295 | Loss of benzyl radical |

Coupled Techniques: LC-MS and GC-MS for Purity and Identity Confirmation

For a compound like this compound, which is expected to be a solid at room temperature with moderate polarity, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for purity assessment and identity confirmation.

LC-MS: This would be the preferred method for this compound. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would likely provide good chromatographic separation from any impurities. The high molecular weight and potential for thermal lability make LC-MS a more suitable technique than GC-MS. The mass spectrometer would provide the molecular weight of the parent compound and any co-eluting impurities.

GC-MS: While potentially feasible, GC-MS would require a high-temperature injection port and column oven to ensure the volatilization of the compound without degradation. The thermal stability of the benzyloxy and ester functional groups would be a concern. If successful, GC-MS can provide high-resolution separation and a clean mass spectrum for identification.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C=O (Ester) | Stretching | ~1720-1740 |

| C-O (Ester) | Stretching | ~1250-1300 (asymmetric) & ~1000-1100 (symmetric) |

| C-F (Aromatic) | Stretching | ~1100-1300 |

| C-Br (Aromatic) | Stretching | ~500-600 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-H (Aromatic) | Stretching | ~3030-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2980 |

| C-O-C (Ether) | Stretching | ~1000-1250 |

The precise positions of these bands would be influenced by the electronic effects of the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, it would reveal the packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as halogen bonding (involving the bromine atom), π-π stacking between the aromatic rings, or other non-covalent interactions that dictate the solid-state architecture. This detailed structural information is invaluable for understanding the physical properties of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and others) in a compound. For this compound (C16H13BrF2O3), the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C16H13BrF2O3:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 16 | 192.16 | 49.89% |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 3.42% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 20.70% |

| Fluorine (F) | 19.00 | 2 | 38.00 | 9.87% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 12.46% |

| Total | 385.19 | 100% |

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the empirical formula and the purity of the sample.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. For Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate, these calculations would typically be performed using DFT with a basis set like B3LYP/6-311G(d,p), a method that has proven effective for similar organic molecules. materialsciencejournal.org These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For a molecule with electron-withdrawing groups like fluorine and bromine, and electron-donating groups like the benzyloxy ether, the distribution of these orbitals is of particular interest. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzyloxy group and the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-deficient regions.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

The distribution of electron density in a molecule can be visualized through electrostatic potential (ESP) maps. These maps are valuable for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack. In this compound, the electronegative fluorine, oxygen, and bromine atoms would create regions of negative electrostatic potential, indicating areas with a higher electron density. Conversely, the hydrogen atoms of the ethyl and benzyl (B1604629) groups would exhibit positive electrostatic potential.

Illustrative Dipole Moment Data: (Note: The following values are hypothetical.)

| Component | Dipole Moment (Debye) |

| μx | 1.8 |

| μy | 2.5 |

| μz | 0.7 |

| Total Dipole Moment (μ) | 3.18 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid, with several rotatable bonds that give rise to different conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

The rotation around single bonds, such as the C-O bonds of the ether and ester groups, is associated with energy barriers. Calculating these torsional barriers helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The bulky nature of the benzyloxy and bromo groups may lead to significant rotational barriers, potentially resulting in atropisomerism if the rotation is sufficiently hindered.

In a condensed phase, molecules of this compound would interact with each other through various non-covalent forces. The presence of fluorine and bromine atoms makes halogen bonding a possibility, where these atoms act as electrophilic regions that can interact with nucleophiles. Hydrogen bonding, though weaker, might occur between the hydrogen atoms of the ethyl or benzyl groups and the electronegative oxygen or fluorine atoms of neighboring molecules. These intermolecular interactions are crucial in determining the macroscopic properties of the compound, such as its melting and boiling points.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms involving this compound through computational modeling provides profound insights into its reactivity, potential synthetic pathways, and degradation processes. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These calculations allow for the identification of reactants, products, intermediates, and, crucially, transition states.

Modeling a reaction mechanism, such as the nucleophilic aromatic substitution of the bromine or fluorine atoms or the hydrolysis of the ester group, begins with the optimization of the geometries of all stationary points along the reaction coordinate. The transition state (TS) represents the highest energy point along this path and is characterized as a first-order saddle point on the potential energy surface. Locating this TS is a critical step, often accomplished using methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms.

Once a potential TS structure is located, its identity must be confirmed through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of a forming bond and the breaking of an existing one. The value of this frequency provides information about the curvature of the potential energy surface at the saddle point.

For a reaction involving this compound, such as its synthesis via the halogenation of a precursor, computational models can elucidate the role of catalysts and the regioselectivity of the reaction. By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, chemists can predict the most likely reaction outcome. For example, modeling the bromination of the aromatic ring would involve characterizing the sigma complex (arenium ion) intermediate and the transition states leading to its formation and deprotonation. Thermodynamic calculations can further indicate whether a proposed halogenation reaction is feasible.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. By correlating theoretical data with experimental results, a deeper understanding of the molecule's electronic and structural characteristics can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed with DFT. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest due to the high sensitivity of fluorine nuclei to their local electronic environment. Computational studies on other fluorinated aromatic compounds have shown that with appropriate scaling factors, theoretical methods can predict ¹⁹F chemical shifts with a mean absolute deviation of less than 2 ppm from experimental values. This predictive power is invaluable for assigning specific resonances to the fluorine atoms at the C2 and C3 positions, which may be difficult to distinguish experimentally. The chemical shift difference between the free and bound forms of similar fluorobenzoates has been used to understand interactions with proteins.

Below is a representative table illustrating the typical accuracy of calculated ¹⁹F NMR chemical shifts for various fluorinated aromatic compounds, which demonstrates the methodology that would be applied to the title compound.

| Compound | Position of F | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| Fluorobenzene | - | -113.1 | -114.5 | -1.4 |

| 1,2-Difluorobenzene | - | -138.9 | -140.2 | -1.3 |

| 1,3-Difluorobenzene | C1/C3 | -110.1 | -111.0 | -0.9 |

| 1-Bromo-4-fluorobenzene | - | -111.8 | -112.9 | -1.1 |

| 2-Fluoroanisole | - | -119.5 | -121.0 | -1.5 |

Note: Data is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-31+G(d,p) level of theory) and is not specific to this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. These calculations are typically performed at the same level of theory used for geometry optimization.

For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic bond stretches, bends, and torsions. Key vibrational modes would include the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, C-F stretches, and the C-Br stretch. Due to systematic errors in the harmonic approximation, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. This combined experimental and theoretical approach is crucial for the accurate assignment of complex vibrational spectra in polyatomic molecules like halogenated pollutants.

The following table lists the expected key vibrational modes for this compound and their typical predicted frequency ranges based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ethyl Ester | 1720 - 1740 |

| C-O Stretch | Ester and Ether | 1250 - 1300 |

| Aromatic C=C Stretch | Substituted Benzene Ring | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride | 1100 - 1350 |

| C-Br Stretch | Aryl Bromide | 500 - 650 |

| C-H Stretch | Aromatic/Aliphatic | 2900 - 3100 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For analogues of this compound, these models can be developed to predict their behavior without the need for extensive experimental testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be calculated from the 2D or 3D structure using various computational software packages and are generally categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are particularly important in predicting reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices.

Lipophilic Descriptors: The most common descriptor in this class is the logarithm of the octanol-water partition coefficient (LogP), which quantifies the molecule's hydrophobicity.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

For a series of analogues based on this compound, a comprehensive set of these descriptors would be calculated to serve as the independent variables in the model.

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Reactivity, intermolecular interactions |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Receptor binding, accessibility |

| Lipophilic | LogP, Polar Surface Area (PSA) | Membrane permeability, bioavailability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular shape and branching |

Once the molecular descriptors are calculated for a training set of analogue compounds with known activities or properties, a mathematical model is constructed. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are used to find the best correlation between the descriptors and the observed property.

For example, a hypothetical MLR model to predict the inhibitory activity (pIC₅₀) of analogues against a specific enzyme might take the following form:

pIC₅₀ = β₀ + (β₁ × LogP) + (β₂ × LUMO Energy) + (β₃ × Molecular Volume)

Here, β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients determined by the fitting process. A robust QSAR/QSPR model must be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its predictive power. Such models can then be used to predict the properties of newly designed, unsynthesized analogues of this compound, guiding synthetic efforts toward compounds with desired characteristics.

Applications of Ethyl 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoate in Advanced Organic Synthesis and Materials Design

Role as a Key Intermediate in Multi-Step Synthesis of Complex Organic Molecules

In the field of organic synthesis, progress is often marked by the ability to construct complex molecular targets from simpler, well-defined starting materials. Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate serves as an exemplary key intermediate, a molecular scaffold upon which greater complexity can be built through sequential reactions. Each of its functional groups offers a distinct chemical handle that can be addressed selectively.

The presence of a bromine atom is particularly significant, as it is a classical and reliable functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal precursor for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern organic synthesis for constructing biaryl systems, acetylenic linkages, and substituted amines, which are common motifs in pharmaceuticals and agrochemicals.

Furthermore, the ethyl ester and benzyloxy ether groups act as protected forms of a carboxylic acid and a phenol (B47542), respectively. The ester can be hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other derivatizations. The benzyloxy group is a common protecting group for phenols, removable via catalytic hydrogenation, which unmasks a reactive hydroxyl group. This latent reactivity allows chemists to carry out transformations on other parts of the molecule without affecting these sites, and then reveal them at a later, strategic point in the synthesis. The two fluorine atoms are not merely passive substituents; they modulate the reactivity of the aromatic ring, influencing the sites of electrophilic or nucleophilic attack and altering the acidity of adjacent protons.

Building Block for Novel Molecular Architectures

The compound's utility extends beyond being a passive intermediate to an active building block for constructing novel and diverse molecular frameworks, including substituted aromatics and various heterocyclic systems.

The polysubstituted nature of this compound makes it an excellent starting point for creating intricately substituted aromatic compounds. The bromine atom can be replaced through cross-coupling reactions to introduce a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Moreover, it is a valuable precursor for the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. For instance, the ester and adjacent fluorine atom could potentially be used in reactions to form fluorine-containing quinolones. Following debenzylation to reveal the phenol and subsequent manipulation of the ester and bromo functionalities, the molecule can serve as a scaffold for constructing benzofurans. sciepub.com The synthesis of various heterocyclic systems, such as thiazoles, oxazoles, and pyrimidines, often relies on precursors containing multiple, distinct reactive sites that can be sequentially cyclized. mdpi.comvensel.org For example, the carboxylic acid (derived from ester hydrolysis) and an ortho-amino group (introduced via the bromine position) are classic precursors for benzoxazinones.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Functionalization | Target Heterocycle | Key Reactions |

|---|---|---|

| Hydrolysis of ester, amination at bromo-position | Benzoxazinone | Amide formation, Cyclization |

| Debenzylation, intramolecular cyclization | Benzofuran | Cross-coupling, Cyclization |

Natural products are a rich source of inspiration for drug discovery, but their complex structures can be difficult to synthesize and optimize. Synthetic chemists often use rigid molecular scaffolds that can be systematically modified to create libraries of natural product analogues with improved properties. This compound represents such a scaffold. The substituted benzene (B151609) ring provides a rigid core, while its various functional groups serve as attachment points for different pharmacophores and side chains. By systematically varying the groups introduced at the bromine position or by modifying the carboxylic acid and phenolic moieties, chemists can rapidly generate a diverse set of molecules for biological screening, exploring structure-activity relationships (SAR) to identify new therapeutic leads.

Precursor in Materials Science Research

The unique electronic and structural features of this compound make it an attractive precursor for the development of high-performance organic materials.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Their application in display technologies (LCDs) is ubiquitous. The design of liquid crystal molecules, or mesogens, often requires a rigid core structure with flexible terminal groups. This compound possesses key features that make it a promising precursor for calamitic (rod-shaped) liquid crystals. nih.govmdpi.com

Rigid Core: The difluorinated benzene ring provides a rigid, linear core.

Polarity: The presence of fluorine atoms and the ester group introduces a significant dipole moment, which is crucial for influencing the dielectric anisotropy of the final material—a key parameter for display applications.

Extensibility: The bromo- and benzyloxy- groups provide vectors for extending the molecular structure. The bromine atom can be used in coupling reactions to link to other aromatic rings, elongating the rigid core, while the benzyloxy group can be part of a flexible terminal chain. nih.govmdpi.com

By extending the molecule through a Suzuki coupling at the bromine site and attaching a long alkyl chain to the debenzylated phenol, a classic rod-shaped mesogen can be synthesized. The fluorine atoms are known to be particularly useful for tuning the mesophase behavior and lowering melting points.

Table 2: Key Structural Features for Liquid Crystal Design

| Feature of Precursor | Role in Liquid Crystal Molecule | Desired Property |

|---|---|---|

| Difluorinated Phenyl Ring | Rigid Core Component | Linearity, Polarity |

| Bromo Substituent | Site for Core Elongation | Anisotropy of Shape |

| Benzyloxy/Phenol Group | Point for Terminal Chain Attachment | Control of Mesophase & Melting Point |

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used.

Polyfluorinated aromatic compounds are of significant interest in this area. The high electronegativity of fluorine atoms tends to lower the frontier molecular orbital (HOMO and LUMO) energy levels of the organic material. This can improve charge injection/extraction, increase air stability by making the material more resistant to oxidation, and influence the molecular packing in the solid state, which is critical for efficient charge transport.

This compound can serve as a building block for such materials. The bromo-substituent is a key reactive handle for polymerization or for creating larger conjugated systems via cross-coupling reactions. For example, Yamamoto or Suzuki polymerization of a dibrominated derivative could lead to a fluorinated conjugated polymer, a class of materials widely investigated for use in organic electronics.

Intermediate in Agrochemical Research and Development

In the field of agrochemical research, the development of novel herbicides, fungicides, and insecticides often relies on the use of versatile chemical intermediates that can be elaborated into a diverse library of candidate compounds. This compound serves as such a scaffold. Its structural features are strategically positioned to allow for systematic modification in the exploration of structure-activity relationships (SAR).

The difluorinated benzene ring is a key component, as the incorporation of fluorine into agrochemicals is a well-established strategy to enhance metabolic stability and increase the binding affinity of the molecule to its biological target. The bromine atom provides a reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, enabling the rapid generation of diverse molecular architectures. The benzyloxy group serves as a stable protecting group for the phenolic oxygen, which can be selectively removed later in a synthetic sequence to reveal a hydroxyl group for further functionalization.

| Structural Feature | Relevance in Agrochemical Synthesis | Potential Synthetic Transformations |

|---|---|---|

| 2,3-Difluoro Substitution | Modulates electronic properties of the ring, enhances metabolic stability, and can improve binding affinity of the final product. | Serves as a stable core; influences reactivity of other positions. |

| 5-Bromo Substituent | Provides a key site for molecular diversification through cross-coupling reactions. | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig couplings to introduce new C-C or C-N bonds. |

| 4-(Benzyloxy) Group | Protects the phenolic hydroxyl group during other synthetic steps. | Can be deprotected (e.g., via hydrogenolysis) to reveal a hydroxyl group for ether or ester formation. |

| Ethyl Ester Moiety | Can be hydrolyzed to a carboxylic acid or converted to an amide, providing another point of diversification. | Saponification to carboxylic acid; amidation with various amines. |

Application in Pharmaceutical Scaffold Design and Ligand Development

The rational design of new therapeutic agents often involves the use of rigid, well-defined molecular scaffolds that can be decorated with various functional groups to optimize interactions with a biological target. This compound is an exemplar of such a scaffold, offering a unique combination of features for pharmaceutical and medicinal chemistry.